molecular formula C15H14FNO B258263 N-(4-fluorophenyl)-2-phenylpropanamide

N-(4-fluorophenyl)-2-phenylpropanamide

Cat. No.: B258263
M. Wt: 243.28 g/mol
InChI Key: DEWGOGCOHJVWHY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-phenylpropanamide is an amide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a phenyl substituent at the β-position of the propanamide backbone. Its molecular formula is C₁₅H₁₄FNO, with a molecular weight of 243.28 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amides, such as fentanyl derivatives and non-steroidal anti-inflammatory drug (NSAID) hybrids .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c1-11(12-5-3-2-4-6-12)15(18)17-14-9-7-13(16)8-10-14/h2-11H,1H3,(H,17,18)

InChI Key

DEWGOGCOHJVWHY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

4-Fluoroisobutyrylfentanyl (4F-iBF)

  • IUPAC Name : N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Key Differences : Incorporates a piperidinyl group and a phenethyl chain , absent in the target compound.
  • Pharmacological Implications : The piperidinyl moiety is characteristic of opioid receptor agonists like fentanyl. 4F-iBF exhibits high affinity for μ-opioid receptors, whereas the target compound lacks this substitution, suggesting divergent biological activity .
  • Physicochemical Properties : Higher lipophilicity (logP ~4.2) due to the piperidinyl group, compared to the target compound (estimated logP ~3.5).

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

  • Synthesis : Derived from amphetamine and flurbiprofen, forming a hybrid molecule with a biphenyl group .
  • Analytical Characterization : Characterized via HPLC, IR, and mass spectrometry, similar to methods applicable to the target compound .

3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

  • Substituents : Features a furan ring with a 4-chlorophenyl group, introducing heterocyclic diversity.
  • Molecular Weight : 342.80 g/mol , significantly higher than the target compound due to the furan-chlorophenyl moiety.

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

  • Key Features: 2-Fluorophenyl substitution and a hydroxyphenoxy group.
  • Solubility : The hydroxyl group improves aqueous solubility (estimated logP ~2.8) versus the target compound.
  • Pharmacokinetics : N-methylation may reduce metabolic degradation, a feature absent in the target compound .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Bioisosteric Replacement : The tetrazole ring acts as a carboxylic acid mimic, enhancing bioavailability.
  • Methoxy Group : Introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
  • Molecular Weight : 341.34 g/mol , with increased hydrogen-bonding capacity (H-bond acceptors: 6 vs. 3 in the target compound).

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